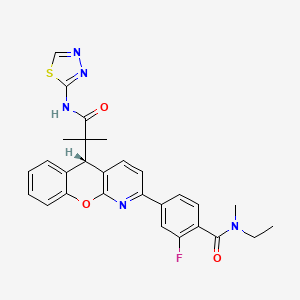
5H-(1)Benzopyrano(2,3-b)pyridine-5-acetamide, 2-(4-((ethylmethylamino)carbonyl)-3-fluorophenyl)-alpha,alpha-dimethyl-N-1,3,4-thiadiazol-2-yl-, (5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-791826 is a small molecule drug developed by Bristol Myers Squibb Company. It is currently under investigation for its potential therapeutic applications, particularly as a glucocorticoid receptor agonist. The compound has shown promise in preclinical and early clinical studies, particularly in the field of immunoscience .
Preparation Methods
The synthesis of BMS-791826 involves several key steps, starting with the preparation of the core structure, which is a 5H-chromeno[2,3-b]pyridine derivative. The synthetic route typically involves the following steps:
Formation of the core structure: This involves the cyclization of appropriate starting materials to form the chromeno[2,3-b]pyridine core.
Functionalization: Introduction of various functional groups, including the fluoro, ethyl, and methyl groups, as well as the thiadiazolyl carbamoyl moiety.
Final assembly: Coupling of the functionalized core with other components to form the final compound.
Industrial production methods for BMS-791826 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
BMS-791826 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups.
Reduction: Reduction reactions can occur at the carbonyl and thiadiazolyl carbamoyl moieties.
Substitution: Substitution reactions can take place at the fluoro and other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of BMS-791826 .
Scientific Research Applications
BMS-791826 has several scientific research applications, including:
Chemistry: The compound is used as a model molecule for studying glucocorticoid receptor agonists and their interactions with various targets.
Biology: BMS-791826 is used in biological studies to investigate its effects on cellular processes and signaling pathways.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: BMS-791826 is used in the pharmaceutical industry for drug development and optimization studies
Mechanism of Action
BMS-791826 exerts its effects by acting as a glucocorticoid receptor agonist. It binds to the glucocorticoid receptor, leading to the activation of various signaling pathways that result in anti-inflammatory and immunosuppressive effects. The molecular targets and pathways involved include the inhibition of proinflammatory transcription factors and the activation of glucocorticoid receptor-dependent genes .
Comparison with Similar Compounds
BMS-791826 is structurally similar to other glucocorticoid receptor agonists, such as BMS-776532. it has unique features that distinguish it from these compounds, including its specific functional groups and overall structure. Similar compounds include:
BMS-776532: Another glucocorticoid receptor agonist with a similar core structure but different functional groups.
Prednisolone: A well-known glucocorticoid receptor agonist used in clinical practice, but with a different chemical structure and pharmacological profile
BMS-791826’s uniqueness lies in its specific combination of functional groups and its ability to maintain distinct and consistent levels of partial agonist efficacy across several assays .
Properties
CAS No. |
1008116-73-1 |
|---|---|
Molecular Formula |
C28H26FN5O3S |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
N-ethyl-2-fluoro-N-methyl-4-[(5S)-5-[2-methyl-1-oxo-1-(1,3,4-thiadiazol-2-ylamino)propan-2-yl]-5H-chromeno[2,3-b]pyridin-2-yl]benzamide |
InChI |
InChI=1S/C28H26FN5O3S/c1-5-34(4)25(35)17-11-10-16(14-20(17)29)21-13-12-19-23(18-8-6-7-9-22(18)37-24(19)31-21)28(2,3)26(36)32-27-33-30-15-38-27/h6-15,23H,5H2,1-4H3,(H,32,33,36)/t23-/m0/s1 |
InChI Key |
DZBKAUMYTFPJIS-QHCPKHFHSA-N |
Isomeric SMILES |
CCN(C)C(=O)C1=C(C=C(C=C1)C2=NC3=C(C=C2)[C@H](C4=CC=CC=C4O3)C(C)(C)C(=O)NC5=NN=CS5)F |
Canonical SMILES |
CCN(C)C(=O)C1=C(C=C(C=C1)C2=NC3=C(C=C2)C(C4=CC=CC=C4O3)C(C)(C)C(=O)NC5=NN=CS5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


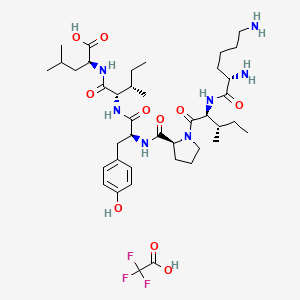
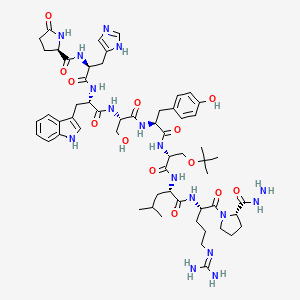
![(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B10788431.png)
![N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B10788434.png)

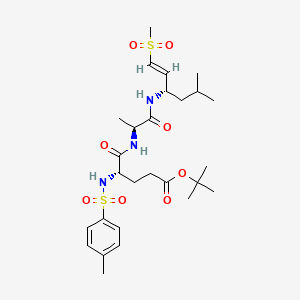
![6-(2,6-dichlorophenyl)-2-[(4-ethoxyphenyl)amino]-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B10788462.png)
![(13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B10788466.png)
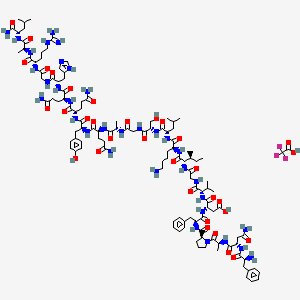

![N-[2-(4-{[6-(2,6-dichlorophenyl)-8-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl]amino}phenoxy)ethyl]-N-ethylacetamide](/img/structure/B10788478.png)


![4-[5-(3-Hydroxyphenyl)-3-thienyl]-2-methylphenol](/img/structure/B10788504.png)
